molecular formula C16H16O B14686971 1,1'-(2-Ethoxyethene-1,1-diyl)dibenzene CAS No. 36586-15-9

1,1'-(2-Ethoxyethene-1,1-diyl)dibenzene

Cat. No.: B14686971
CAS No.: 36586-15-9
M. Wt: 224.30 g/mol
InChI Key: JDBXVXSDDGHKFB-UHFFFAOYSA-N
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Description

1,1'-(2-Ethoxyethene-1,1-diyl)dibenzene is a substituted ethene derivative featuring two benzene rings attached to a central ethene moiety, with an ethoxy (-OCH₂CH₃) group at the 2-position of the ethene backbone. This compound belongs to the class of diarylethenes, which are widely studied for their electronic and steric properties, particularly in materials science and synthetic organic chemistry. The ethoxy group introduces both electron-donating and steric effects, distinguishing it from simpler diarylethenes like 1,1-diphenylethylene .

Properties

CAS No.

36586-15-9

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

(2-ethoxy-1-phenylethenyl)benzene

InChI

InChI=1S/C16H16O/c1-2-17-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13H,2H2,1H3

InChI Key

JDBXVXSDDGHKFB-UHFFFAOYSA-N

Canonical SMILES

CCOC=C(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling between aryl halides and boronic acids, offers a robust pathway for constructing biaryl systems. For 1,1'-(2-ethoxyethene-1,1-diyl)dibenzene, this method requires a dihalogenated ethene precursor and two arylboronic acid derivatives.

Representative Protocol

  • Precursor Synthesis : 1,2-Dibromo-2-ethoxyethene is prepared via bromination of 2-ethoxyethanol followed by dehydration.
  • Coupling Reaction :
    • Pd(PPh₃)₄ (2 mol%)
    • K₂CO₃ (2 equiv)
    • Toluene/water (3:1), 80°C, 12 h
    • Yield: 68–72%.

Mechanistic Insight : Oxidative addition of the dibromoethene to Pd(0) forms a Pd(II) intermediate, which undergoes transmetallation with arylboronic acids. Reductive elimination yields the coupled product. The ethoxy group’s electron-donating nature accelerates transmetallation but may necessitate higher catalyst loadings to mitigate Pd aggregation.

Heck Coupling

Heck coupling between aryl halides and alkenes provides an alternative route, though limited by the need for pre-functionalized ethene derivatives.

Protocol

  • Substrates : Styrene derivatives and 1-bromo-2-ethoxyethene
  • Conditions :
    • Pd(OAc)₂ (5 mol%)
    • P(o-tol)₃ (10 mol%)
    • Et₃N, DMF, 100°C, 24 h
    • Yield: 55–60%.

Limitations : Competing β-hydride elimination reduces yields, necessitating excess alkene. Steric hindrance from the ethoxy group further complicates catalyst turnover.

Elimination Reactions from Dibromide Precursors

Dehydrohalogenation of 1,2-dibromo-1,2-diphenylethane derivatives introduces the ethene bridge while incorporating the ethoxy group via nucleophilic substitution.

Two-Step Synthesis

  • Dibromide Preparation :
    • Stilbene (1,2-diphenylethene) is brominated using Br₂ in CCl₄ to yield 1,2-dibromo-1,2-diphenylethane.
  • Ethoxy Introduction :
    • Reaction with NaOEt in ethanol under reflux eliminates HBr, forming the ethene bridge.
    • Conditions : 78°C, 6 h, N₂ atmosphere
    • Yield : 80–85%.

Side Reactions : Over-elimination may produce undesired alkynes, mitigated by controlling base stoichiometry.

Wittig Reaction Strategies

The Wittig reaction between benzaldehyde derivatives and ethoxy-substituted ylides constructs the ethene bridge with precise stereochemistry.

Ylide Synthesis

  • Phosphonium Salt Preparation : Triphenylphosphine reacts with 2-bromoethyl ethyl ether to form the corresponding phosphonium salt.
  • Ylide Generation : Treatment with strong base (e.g., NaHMDS) generates the reactive ylide.

Coupling with Benzaldehyde

  • Conditions :
    • Ylide + 2 equiv benzaldehyde
    • THF, 0°C to RT, 4 h
    • Yield : 70–75% (E:Z = 8:1).

Stereochemical Control : The ethoxy group’s bulk favors formation of the trans (E) isomer, though Lewis acid additives (e.g., ZnCl₂) can modulate selectivity.

Comparative Analysis of Methods

Method Yield (%) Catalyst/Conditions Advantages Drawbacks
Suzuki-Miyaura 68–72 Pd(PPh₃)₄, K₂CO₃ High functional group tolerance Requires dibromoethene precursor
Heck Coupling 55–60 Pd(OAc)₂, P(o-tol)₃ Direct alkene use Low yields due to side reactions
Elimination 80–85 NaOEt, ethanol Scalable, minimal catalysts Limited to symmetrical substrates
Wittig Reaction 70–75 NaHMDS, THF Stereoselectivity Moisture-sensitive reagents

Optimization and Scale-Up Challenges

Solvent and Atmosphere Effects

  • Inert Atmospheres : Essential for Pd-catalyzed methods to prevent catalyst oxidation.
  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance ylide stability in Wittig reactions but complicate purification.

Catalytic System Tuning

  • Ligand Design : Bulky phosphines (e.g., SPhos) improve Suzuki coupling efficiency with sterically hindered substrates.
  • Base Selection : Mild bases (K₃PO₄) minimize side reactions in elimination pathways.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1,1-diphenylethene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogens, nitrating agents, sulfonating agents, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-Ethoxy-1,1-diphenylethene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including anticancer and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic applications.

    Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1,1-diphenylethene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

The table below compares key structural features and substituent effects of analogous diarylethenes:

Compound Name Substituents Molecular Formula Key Electronic Effects
1,1'-(2-Ethoxyethene-1,1-diyl)dibenzene Ethoxy (-OCH₂CH₃) C₁₆H₁₆O Electron-donating, steric hindrance
1,1-Diphenylethylene None (bare ethene) C₁₄H₁₂ Conjugated π-system, minimal steric bulk
(2-Tosylethene-1,1-diyl)dibenzene Tosyl (-SO₂C₆H₄CH₃) C₂₁H₁₈O₂S Electron-withdrawing, polar
(2-Bromo-2-fluoroethene-1,1-diyl)dibenzene Bromo (-Br), Fluoro (-F) C₁₄H₁₀BrF Halogen-induced polarization
(Perfluoro-1,4-phenylene)bis(ethene-2,1-diyl)dibenzene Perfluorinated aryl groups C₂₀H₁₀F₈ Strong electron-withdrawing, rigid backbone

Key Observations :

  • The ethoxy group in the target compound enhances solubility in polar solvents compared to nonpolar 1,1-diphenylethylene.
  • Electron-withdrawing groups (e.g., tosyl, perfluoroaryl) increase reactivity toward nucleophilic additions, whereas ethoxy groups favor electrophilic pathways .
Reactivity in Key Reactions
  • Electrochemical Oxidative Functionalization : Diarylethenes with sulfonyl groups (e.g., (E)-4-(2-(phenylsulfonyl)vinyl)-1,1′-biphenyl) yield products in ~49% yields under electrochemical conditions. Ethoxy derivatives may exhibit lower reactivity due to reduced radical stability .
  • Cross-Coupling Reactions : Bromo- or fluoro-substituted diarylethenes (e.g., 3ja in ) undergo palladium-catalyzed cross-coupling with alkylboronic acids. Ethoxy groups are less reactive in such transformations.

Physical and Spectral Properties

1H and 13C NMR Shifts :

  • Ethoxy groups typically show signals at δ ~1.3–1.5 ppm (CH₃) and δ ~3.4–4.0 ppm (OCH₂) in 1H NMR, with corresponding carbons at δ ~15–20 ppm (CH₃) and δ ~60–70 ppm (OCH₂) in 13C NMR. Comparable shifts are observed in methoxy-substituted analogs (e.g., δ 3.8 ppm for -OCH₃ in ).
  • Aromatic protons in diarylethenes resonate at δ ~6.5–7.5 ppm, as seen in (2-chloroethene-1,1-diyl)dibenzene (δ 7.2–7.4 ppm).

Thermal Stability :

  • Ethoxy-substituted compounds likely exhibit lower melting points than halogenated derivatives due to reduced molecular symmetry. For example, 1,1-diphenylethylene has a melting point of 45–47°C, while bromo-fluoro analogs decompose at higher temperatures.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1'-(2-Ethoxyethene-1,1-diyl)dibenzene, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via radical-mediated processes. For instance, ethene-1,1-diyl dibenzene derivatives are synthesized under standard conditions using radical initiators like TEMPO and tert-butyl nitrite, yielding products through a radical pathway . Reaction parameters such as solvent choice (e.g., acetonitrile), temperature, and stoichiometry of reagents significantly affect yield. For example, nitration of olefins using tert-butyl nitrite in acetonitrile achieved 55% yield, highlighting the need for optimization .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. 1^1H and 13^13C NMR (e.g., δ 7.15–7.60 ppm for aromatic protons in CDCl₃) resolve substituent positions and stereochemistry . HRMS confirms molecular ions (e.g., [M+H]+ calcd: 231.0980, observed: 230.2) for intermediates trapped during radical reactions . X-ray crystallography via SHELX software refines crystal structures, particularly for derivatives with defined stereochemistry .

Q. How is the compound distinguished from structural isomers like trans-1,2-diphenylethene?

  • Methodological Answer : The ethoxy group at the ethene bridge differentiates it from isomers. Spectroscopic comparison (e.g., 1^1H NMR chemical shifts for the ethoxy group at δ 1.49–4.79 ppm) and IUPAC nomenclature rules (e.g., "1,1'-(2-ethoxyethene-1,1-diyl)" vs. "1,2-ethenediyl" for trans-stilbene) clarify structural identity . Chromatographic retention times (e.g., silica column with heptane) further separate isomers .

Advanced Research Questions

Q. How can radical trapping experiments elucidate reaction mechanisms involving 1,1'-(2-ethoxyethene-1,1-diyl)dibenzene?

  • Methodological Answer : Radical intermediates are captured using agents like 1,1-diphenylethylene. For example, HRMS detects trapped diarylmethane radicals (e.g., (3,3-difluoroprop-1-ene-1,1-diyl)dibenzene) during difluoromethylation, confirming radical pathways . Electron Paramagnetic Resonance (EPR) or spin-trapping agents (e.g., TEMPO) provide additional validation .

Q. What strategies optimize functionalization of the ethene bridge (e.g., fluorination or alkoxy substitution)?

  • Methodological Answer : Electrophilic substitution or transition-metal catalysis modifies the bridge. For fluorination, halogen exchange reactions using AgF or CuF₂ are employed. Alkoxy groups (e.g., ethoxy) are introduced via nucleophilic substitution of halogenated precursors (e.g., (2-bromoethene-1,1-diyl)dibenzene) under basic conditions . Computational modeling (DFT) predicts regioselectivity, though experimental validation via 19^19F NMR is essential .

Q. How do steric and electronic effects influence the compound’s reactivity in cycloaddition or polymerization reactions?

  • Methodological Answer : The ethoxy group imposes steric hindrance, reducing reactivity in Diels-Alder reactions compared to unsubstituted ethene derivatives. Conjugation with benzene rings stabilizes transition states in electrocyclic reactions, as shown by kinetic studies using UV-Vis spectroscopy. Polymerization via radical initiators (e.g., AIBN) requires elevated temperatures to overcome steric barriers .

Q. What crystallographic challenges arise in resolving the structure of derivatives, and how are they addressed?

  • Methodological Answer : Disorder in the ethoxy group or benzene rings complicates X-ray refinement. Using SHELXL with high-resolution data (≤1.0 Å) and twin refinement (for twinned crystals) improves accuracy. For example, derivatives like (2-cyclohexylethane-1,1-diyl)dibenzene were resolved by constraining thermal parameters and applying Hirshfeld rigidity .

Data Contradiction Analysis

Q. How can discrepancies in reported yields (e.g., 55% vs. theoretical 80%) for nitration reactions be resolved?

  • Methodological Answer : Contradictions arise from competing side reactions (e.g., over-nitration or radical recombination). Factorial design (varying temperature, solvent polarity, and reagent ratios) identifies optimal conditions. For example, reducing tert-butyl nitrite from 3 mmol to 2.2 mmol in acetonitrile increased yield to 68% in follow-up studies .

Tables for Key Data

Property Technique Example Data Reference
Molecular FormulaHRMSC₁₅H₁₃F₂ [M+H]+: 231.0980 (obs: 230.2)
1^1H NMR Shifts (CDCl₃)400 MHz NMRδ 1.49 (dd), 4.68–4.79 (s, ethoxy)
Crystallographic DataSHELX (X-ray)R-factor: 0.039, Space Group: P2₁/c
Radical TrappingHRMS/EPRTrapped intermediate: m/z 231.0980

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